3-Hydroxy-2-methyl-2-(3-oxobutyl)cyclopentan-1-one
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Overview
Description
3-Hydroxy-2-methyl-2-(3-oxobutyl)cyclopentan-1-one is an organic compound with the molecular formula C10H16O3 It is a cyclopentanone derivative that features a hydroxyl group, a methyl group, and a 3-oxobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-2-(3-oxobutyl)cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reactant concentrations, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methyl-2-(3-oxobutyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
3-Hydroxy-2-methyl-2-(3-oxobutyl)cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-2-(3-oxobutyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopentene-1-one:
Methyl 2-hydroxy-2-methyl-3-oxobutyrate: This compound has a similar functional group arrangement but differs in the overall structure and molecular weight.
Uniqueness
3-Hydroxy-2-methyl-2-(3-oxobutyl)cyclopentan-1-one is unique due to the presence of both a hydroxyl group and a 3-oxobutyl substituent on the cyclopentanone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
116498-49-8 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-2-(3-oxobutyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H16O3/c1-7(11)5-6-10(2)8(12)3-4-9(10)13/h8,12H,3-6H2,1-2H3 |
InChI Key |
SQWDXJRSXAMTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1(C(CCC1=O)O)C |
Origin of Product |
United States |
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